4-Piperidinopiperidine

Catalog No.
S597259
CAS No.
4897-50-1
M.F
C10H20N2
M. Wt
168.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Piperidinopiperidine

CAS Number

4897-50-1

Product Name

4-Piperidinopiperidine

IUPAC Name

1-piperidin-4-ylpiperidine

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2

InChI Key

QDVBKXJMLILLLB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CCNCC2

Synonyms

4-(1-piperidino)piperidine, 4-piperidinopiperidine

Canonical SMILES

C1CCN(CC1)C2CCNCC2

Synthesis and Characterization:

4-Piperidinopiperidine is a small organic molecule with the chemical formula C₁₀H₂₀N₂. It is a white to light yellow crystalline solid with a melting point of 62-67°C []. Synthesis of 4-Piperidinopiperidine has been reported using various methods, including reductive amination, hydrogenation, and ring-closing metathesis [, , ].

Potential Applications in Medicinal Chemistry:

The presence of the piperidine ring, a common structural motif found in many biologically active molecules, has led researchers to explore the potential of 4-Piperidinopiperidine as a scaffold for drug discovery []. Studies have investigated its activity against various targets, including:

  • Acetylcholinesterase: 4-Piperidinopiperidine derivatives have been evaluated for their potential to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease [].
  • Histamine H3 receptors: Certain derivatives of 4-Piperidinopiperidine have shown activity as histamine H3 receptor antagonists, which could be beneficial for treating sleep disorders and narcolepsy.
  • Cannabinoid receptors: Some studies have explored the potential of 4-Piperidinopiperidine derivatives as ligands for cannabinoid receptors, which are involved in various physiological processes like pain perception and appetite regulation.

4-Piperidinopiperidine, also known as 1,4'-bipiperidine, is a bicyclic organic compound composed of two piperidine rings linked by a single bond. Its chemical formula is C10H20N2C_{10}H_{20}N_2, and it has a molecular weight of approximately 168.28 g/mol. The structure features nitrogen atoms in both piperidine rings, contributing to its properties as a secondary amine. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics and reactivity.

Typical of piperidine derivatives. Notably, it can undergo:

  • Alkylation Reactions: As a nucleophilic amine, it can react with alkyl halides to form N-alkylated products.
  • Formation of Enamines: Similar to piperidine, it can convert carbonyl compounds into enamines, which are valuable intermediates in organic synthesis.
  • N-Chlorination: Treatment with chlorinating agents can yield N-chloro derivatives, which may further react to form cyclic imines or other functionalized products .

The biological activity of 4-Piperidinopiperidine has been explored in various contexts. It exhibits properties that make it a candidate for pharmacological applications:

  • Neuropharmacological Effects: Due to its ability to cross the blood-brain barrier, it may influence neurotransmitter systems.
  • Antidepressant Potential: Some studies suggest that compounds related to 4-Piperidinopiperidine could have antidepressant effects by modulating serotonin and norepinephrine pathways.
  • Interaction with Enzymes: It may act as an inhibitor or substrate for certain enzymes involved in drug metabolism and detoxification processes .

Several synthetic routes exist for the preparation of 4-Piperidinopiperidine:

  • Condensation Reaction: A common method involves the reaction of piperidine with N-(tert-butoxycarbonyl)-4-piperidone, followed by deprotection to yield 4-Piperidinopiperidine.
  • Cyclization Techniques: Other methods include cyclization reactions of suitable precursors that contain piperidine moieties.
  • Reduction Reactions: Reduction of specific precursors can also lead to the formation of this compound .

4-Piperidinopiperidine finds utility in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
  • Chemical Research: It is used in academic and industrial research for developing new chemical entities and studying reaction mechanisms.
  • Material Science: Its properties may be leveraged in the development of polymers or other materials with specific characteristics .

Research into the interactions of 4-Piperidinopiperidine with biological systems has revealed several important aspects:

  • Drug Metabolism: Studies indicate that it may interact with cytochrome P450 enzymes, influencing the metabolism of various drugs.
  • Transport Mechanisms: It is also evaluated for its permeability across biological membranes, which is crucial for drug design and delivery systems .
  • Binding Affinity: Investigations into its binding affinity for neurotransmitter receptors provide insights into its potential therapeutic roles .

Several compounds share structural similarities with 4-Piperidinopiperidine. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Characteristics
PiperidineMonocyclic amineBasic structure; used widely in organic synthesis
1-MethylpiperidineMonocyclic amineMethyl substitution enhances lipophilicity
N-MethylpyrrolidineMonocyclic amineFive-membered ring; different reactivity profile
1,4-DiazepaneBicyclic amineTwo nitrogen atoms; distinct from piperidine derivatives
1,4-Bis(piperidin-1-yl)butaneBicyclic amineLonger chain; potential for different pharmacological properties

4-Piperidinopiperidine is unique due to its biphasic structure comprising two interconnected piperidine rings, which may enhance its biological activity compared to simpler piperidines. This structural feature allows for diverse reactivity and potential interactions within biological systems, making it a compound of interest in medicinal chemistry and drug development .

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

168.162648646 g/mol

Monoisotopic Mass

168.162648646 g/mol

Heavy Atom Count

12

UNII

WBP6BM27HP

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4897-50-1

Wikipedia

4-Piperidino-Piperidine

Dates

Last modified: 08-15-2023

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